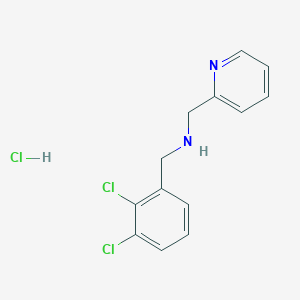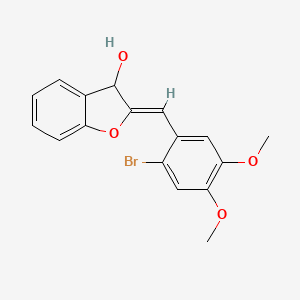![molecular formula C21H23N3O2S B5500721 1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide is a novel piperidine derivative. Piperidine derivatives are a class of compounds that have been extensively studied and found to have various biological activities, such as anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance their activity and stability. For instance, introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety has been found to afford compounds with high metabolic stability and inhibitory activity (Imamura et al., 2006).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be crucial for their biological activity. For example, the crystal and molecular structure of a related compound, methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been reported, showing the importance of hydrogen bonding and C-H…π interactions in stabilizing the structure (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including aminomethylation, to form complex heterocycles such as tetraazatricyclo derivatives (Dotsenko et al., 2012). Alkylation reactions are also common, leading to the synthesis of substituted tetrahydropyridines and thiazolyl acrylonitriles (Krivokolysko et al., 2001).
Aplicaciones Científicas De Investigación
Prokinetic Agents in Gastrointestinal Motility Disorders
Research has highlighted the therapeutic use of prokinetic agents, like cisapride, a substituted piperidinyl benzamide, in enhancing gastrointestinal motility. Cisapride's action is believed to involve the enhancement of acetylcholine release in the myenteric plexus, facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. This specificity positions cisapride as an effective treatment for reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, especially in diabetic patients. Such studies underscore the potential of structurally related compounds in addressing gastrointestinal motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Cytochrome P450 Isoform Inhibitors
Investigations into the selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes offer insights into drug-drug interactions and the metabolism of pharmaceuticals. Such studies are critical for understanding how variations in the chemical structure of compounds can influence their interaction with CYP isoforms, potentially impacting the efficacy and safety of drugs. This research area is vital for developing more effective and safer therapeutic agents by elucidating the metabolic pathways involved (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Organotin(IV) Complexes in Anticarcinogenic and Toxicological Studies
The study of organotin(IV) complexes reveals their significant anticarcinogenicity and toxicity, illustrating the complex relationship between chemical structure and biological activity. These compounds, showing high cytotoxic activity against various cancer cell lines, highlight the importance of chemical modifications for enhancing biological properties. Research in this field could inform the design of new anticancer drugs by identifying structurally related compounds with improved efficacy and lower toxicity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) is a crucial area of environmental research. Understanding the pathways, by-products, and potential toxicological impacts of AOPs can aid in the development of more sustainable and less harmful waste management practices. This research is particularly relevant for the environmental fate of structurally complex pharmaceuticals, offering insights into minimizing their ecological footprint (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-13-4-6-16(7-5-13)19-14(2)27-21(18(19)12-22)23-20(26)17-8-10-24(11-9-17)15(3)25/h4-7,17H,8-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWAOWMBVAXTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)
![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)
![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)